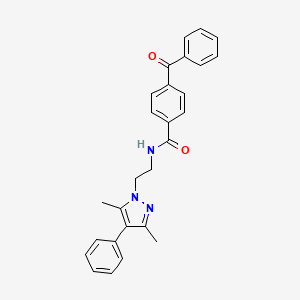

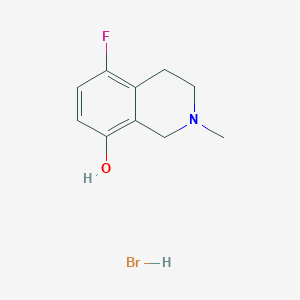

![molecular formula C7H15ClN4S B2794286 4-[3-(Dimethylamino)propyl]-1H-1,2,4-triazole-5-thione;hydrochloride CAS No. 2580243-74-7](/img/structure/B2794286.png)

4-[3-(Dimethylamino)propyl]-1H-1,2,4-triazole-5-thione;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[3-(Dimethylamino)propyl]-1H-1,2,4-triazole-5-thione;hydrochloride” is a complex organic molecule. It is related to the class of organic compounds known as thiazolecarboxamides . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group . It’s also related to the compound N-[3-(Dimethylamino)Propyl]-2-({[4-({[4-(Formylamino)-1-Methyl-1h .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, Dimethylaminopropylamine (DMAPA) is a diamine used in the preparation of some surfactants . It’s commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, Dimethylaminopropylamine (DMAPA) is a colorless liquid with a fishy, ammoniacal odor . It has a density of 812 mg/mL, a boiling point of 132.1 °C, and a molar mass of 102.181 g·mol −1 .Scientific Research Applications

Generation of Structurally Diverse Libraries

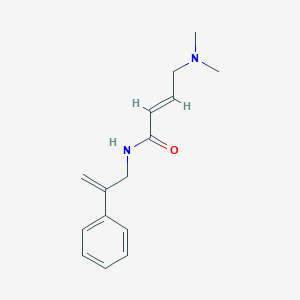

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, serves as a precursor in the synthesis of a wide range of structurally diverse compounds through alkylation and ring closure reactions. These compounds include dithiocarbamates, thioethers, and derivatives involving NH-azoles such as pyrazole and imidazole, among others. This diversity in chemical synthesis highlights the potential of related compounds in generating a vast library of molecules for various scientific applications, from materials science to drug discovery G. Roman, 2013.

Nonlinear Optical Properties

Novel chalcone derivative compounds synthesized from a related base have been shown to exhibit significant third-order nonlinear optical properties, which could be harnessed for optical device applications, such as optical limiters. This suggests the potential for compounds within this chemical family to contribute to advancements in photonic technologies and materials science K. Rahulan et al., 2014.

Anticorrosive Effects

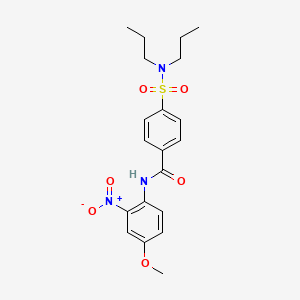

Derivatives of 4-{[4-(Dimethylamino) Benzylidene]amino}-1,2,4-Triazole have been explored for their anticorrosive effects on stainless steel in acidic media. Through experimental and computational studies, these compounds have demonstrated significant inhibition of corrosion, presenting a promising application in the protection of metals and alloys in industrial processes S. Nandini et al., 2021.

Microwave-assisted Synthesis

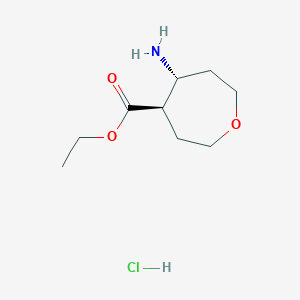

The microwave-assisted synthesis of 4-N,N-dimethylamino- and 4-cycloamino- substituted 1,2,4-triazole-3-thiones from related compounds has been demonstrated as a more efficient method compared to traditional reflux techniques. This methodological advancement in chemical synthesis not only improves the efficiency of producing such compounds but also opens new avenues for their application in medicinal chemistry and other fields K. Gobis & H. Foks, 2010.

Antioxidant and Urease Inhibition Activities

New series of 1,2,4-triazole and 1,3,4-thiadiazole derivatives have been synthesized, displaying potent antioxidant and urease inhibitory activities. These findings indicate the potential therapeutic applications of such compounds in managing oxidative stress-related diseases and as urease inhibitors, which could lead to new treatments for infections caused by urease-producing pathogens I. Khan et al., 2010.

Mechanism of Action

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It’s also a known skin irritant and its presence as an impurity in cocamidopropyl betaine is thought to be the cause of irritation experienced by some individuals .

Future Directions

Amine-containing organo-soluble (meth)acrylic copolymers are effective dispersant viscosity modifiers for lubricating oils . In particular, for these purposes, the copolymers of higher alkyl (meth)acrylates with industrially manufactured amine monomers (for example DMAEMA or DMAPMA) are proposed to be used . This suggests potential future directions for the use of similar compounds in the production of personal care products and other applications.

Properties

IUPAC Name |

4-[3-(dimethylamino)propyl]-1H-1,2,4-triazole-5-thione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4S.ClH/c1-10(2)4-3-5-11-6-8-9-7(11)12;/h6H,3-5H2,1-2H3,(H,9,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEWOKLJLBYKQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C=NNC1=S.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2794204.png)

![N-[(2-methoxyphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2794223.png)